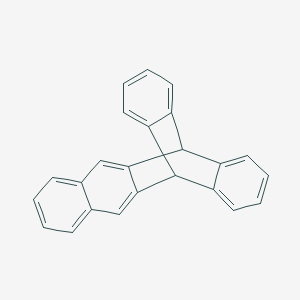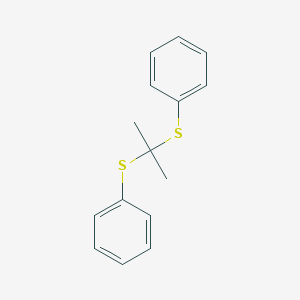
1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine, also known as DPSMP, is a chemical compound that belongs to the class of sulfonyl piperidine derivatives. It has been extensively studied in recent years due to its diverse applications in scientific research. DPSMP is a potent inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme, which makes it a valuable tool for studying the role of nitric oxide (NO) in various physiological processes.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine has been widely used in scientific research to investigate the role of NO in various physiological processes. It has been shown to inhibit the activity of nNOS in the brain, which leads to a decrease in NO production. This, in turn, has been linked to a range of effects, including improved cognitive function, reduced inflammation, and decreased oxidative stress.
Wirkmechanismus
1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine acts as a competitive inhibitor of nNOS, binding to the enzyme's active site and preventing the conversion of L-arginine to NO. This results in a decrease in NO production, which can have a range of effects depending on the physiological context.
Biochemische Und Physiologische Effekte
The effects of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine on biochemical and physiological processes are diverse and context-dependent. In the brain, 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine has been shown to improve cognitive function and reduce inflammation and oxidative stress. In the cardiovascular system, 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine has been linked to improved endothelial function and reduced blood pressure. In the immune system, 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine has been shown to reduce inflammation and improve the response to bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine in lab experiments is its high specificity for nNOS. This allows researchers to selectively target the enzyme and investigate its role in various physiological processes. However, one limitation of using 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine is its relatively low solubility in water, which can make it difficult to administer in certain contexts.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine. One area of interest is the potential use of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine as a therapeutic agent for various neurological and cardiovascular disorders. Another area of interest is the development of new compounds based on the structure of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine that could have improved efficacy and selectivity for nNOS inhibition. Additionally, further research is needed to fully understand the role of NO in various physiological processes and to elucidate the mechanisms underlying the effects of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine.
Synthesemethoden
The synthesis of 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
5357-46-0 |
|---|---|
Produktname |
1-(2,5-Dichlorophenyl)sulfonyl-2-methylpiperidine |
Molekularformel |
C12H15Cl2NO2S |
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
1-(2,5-dichlorophenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-9-4-2-3-7-15(9)18(16,17)12-8-10(13)5-6-11(12)14/h5-6,8-9H,2-4,7H2,1H3 |
InChI-Schlüssel |
JKIAXUYHVXSVCZ-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



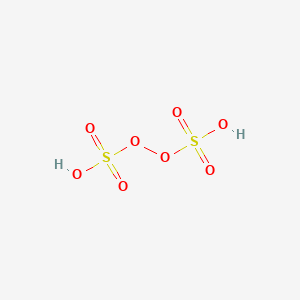
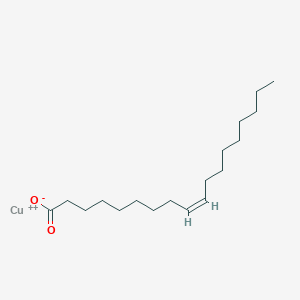
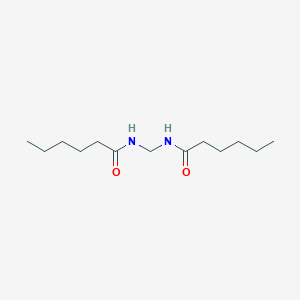
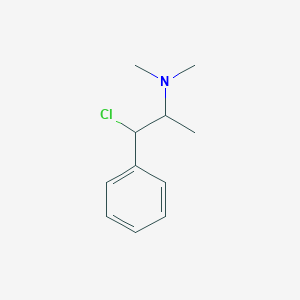
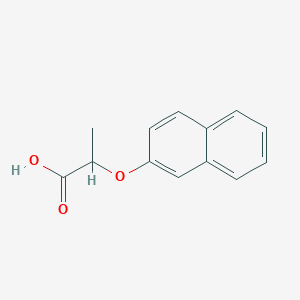

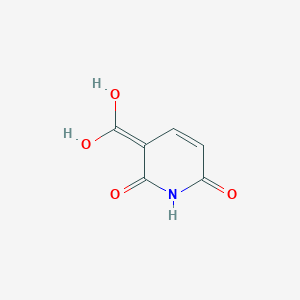
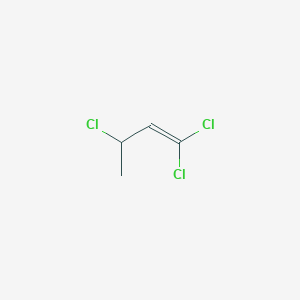
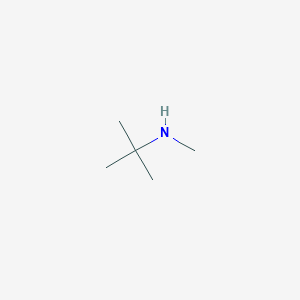
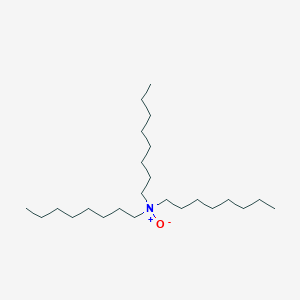
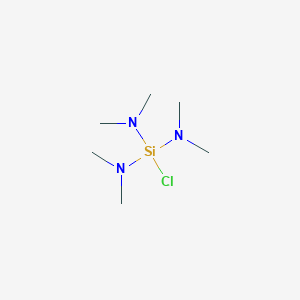
![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
